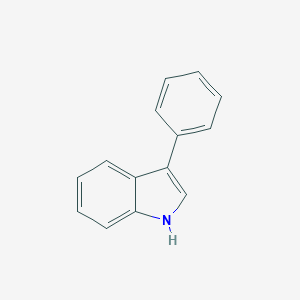
3-Phenyl-1H-indole
Cat. No. B074681
Key on ui cas rn:
1504-16-1
M. Wt: 193.24 g/mol
InChI Key: XZNGTBLWFCRXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07635711B2
Procedure details


A mixture of 245 mg (0.73 mmol) of 1-benzenesulfonyl-3-phenyl-1H-indole in 10 mL of methanol and 5 mL of 2 N aqueous KOH was warmed at reflux for 2 hours. The mixture was then cooled and concentrated in vacuo and diluted with water and extracted with ethyl acetate. The combined organic layers were washed with two 10 mL portions of 2 N aqueous KOH solution, 10 mL of brine, three 10 mL portions of saturated aqueous ammonium chloride solution, and 10 mL of brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude material was triturated with hexanes afford 48 mg (33%) of 3-phenyl-1H-indole.



Name
Yield
33%
Identifiers


|
REACTION_CXSMILES
|
C1(S([N:10]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)=[CH:11]2)(=O)=O)C=CC=CC=1>CO.[OH-].[K+]>[C:19]1([C:12]2[C:13]3[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=3)[NH:10][CH:11]=2)[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
245 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C2=CC=CC=C12)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was warmed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with two 10 mL portions of 2 N aqueous KOH solution, 10 mL of brine, three 10 mL portions of saturated aqueous ammonium chloride solution, and 10 mL of brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was triturated with hexanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=CNC2=CC=CC=C12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 48 mg | |
| YIELD: PERCENTYIELD | 33% | |
| YIELD: CALCULATEDPERCENTYIELD | 34% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
